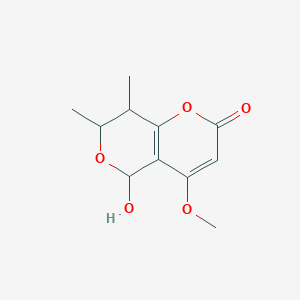![molecular formula C9H17NO B120593 ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol CAS No. 156366-59-5](/img/structure/B120593.png)
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol, also known as MOPM, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and neuronal cell death. ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and proliferation. Additionally, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to have various biochemical and physiological effects in animal models. Studies have shown that ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol can reduce tumor growth and increase survival rates in mice with cancer. Additionally, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to improve cognitive function and reduce neuronal cell death in animal models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has several advantages for lab experiments, including its synthetic accessibility and potential as a therapeutic agent for various diseases. However, one limitation of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol. One area of interest is the development of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol and its potential as a therapeutic agent in various diseases. Finally, studies on the toxicity and pharmacokinetics of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol are needed to evaluate its safety for clinical use.
Conclusion:
In conclusion, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol, or ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol, is a synthetic compound that has shown potential as a therapeutic agent in various diseases. Its mechanism of action involves the inhibition of enzymes and proteins involved in cancer cell growth and neuronal cell death. While ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has several advantages for lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol can be synthesized using a multistep process that involves the reaction of cyclopentanone with hydroxylamine to form an oxime intermediate. The oxime is then reduced to form an amine, which is subsequently reacted with formaldehyde to form the final product, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol.
Wissenschaftliche Forschungsanwendungen
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
156366-59-5 |
|---|---|
Produktname |
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
[(2R,3aR,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]methanol |
InChI |
InChI=1S/C9H17NO/c1-10-8(6-11)5-7-3-2-4-9(7)10/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m1/s1 |
InChI-Schlüssel |
DDJDHVXYRDHLRY-IWSPIJDZSA-N |
Isomerische SMILES |
CN1[C@@H]2CCC[C@@H]2C[C@@H]1CO |
SMILES |
CN1C2CCCC2CC1CO |
Kanonische SMILES |
CN1C2CCCC2CC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



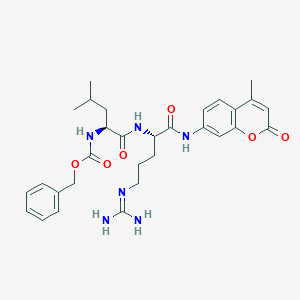
![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)



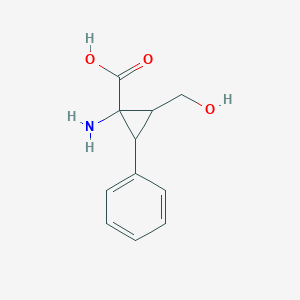
![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)


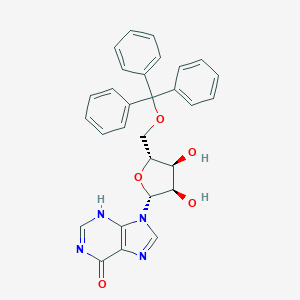
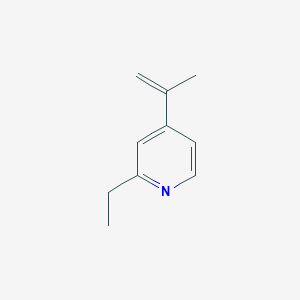
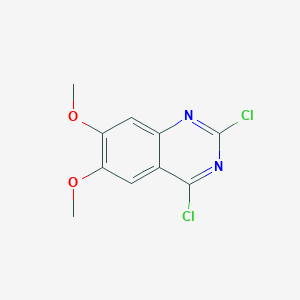
![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)
